molecular formula C10H17NO2 B13457158 3-Oxa-9-azaspiro[5.6]dodecan-10-one

3-Oxa-9-azaspiro[5.6]dodecan-10-one

Katalognummer: B13457158
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: HMYSPYGRWRSEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-9-azaspiro[5. This compound is known for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 3-Oxa-9-azaspiro[5.6]dodecan-10-one involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

3-Oxa-9-azaspiro[5.6]dodecan-10-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

3-Oxa-9-azaspiro[5.6]dodecan-10-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is explored for its applications in material science, such as the development of new polymers and coatings

Wirkmechanismus

The mechanism of action of 3-Oxa-9-azaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-Oxa-9-azaspiro[5.6]dodecan-10-one can be compared with other similar spirocyclic compounds, such as:

    9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: This compound has a similar spirocyclic structure but differs in its substitution pattern, leading to distinct chemical and biological properties.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different ring sizes and functional groups, resulting in unique reactivity and applications.

The uniqueness of 3-Oxa-9-azaspiro[5

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

3-oxa-10-azaspiro[5.6]dodecan-9-one

InChI

InChI=1S/C10H17NO2/c12-9-1-2-10(3-6-11-9)4-7-13-8-5-10/h1-8H2,(H,11,12)

InChI-Schlüssel

HMYSPYGRWRSEPH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC1=O)CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.